molecular formula C14H21ClN2 B2458543 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride CAS No. 5085-06-3

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride

Cat. No. B2458543
CAS RN: 5085-06-3
M. Wt: 252.79
InChI Key: XCLLTEJFAUBMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a research chemical with the molecular formula C14H21ClN2 and a molecular weight of 252.79 . It is used in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation .


Molecular Structure Analysis

The molecular structure of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is represented by the InChI string: InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H .


Physical And Chemical Properties Analysis

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a solid compound with a molecular weight of 252.79 . The melting point is reported to be between 188-189°C .

Scientific Research Applications

Modulators of Protein Aggregation

This compound is used in the preparation of bis-heteroaryl derivatives, which act as modulators of protein aggregation . Protein aggregation is a biological phenomenon where misfolded proteins aggregate (i.e., accumulate and clump together) in cells. Modulating protein aggregation can have implications in the treatment of diseases like Alzheimer’s and Parkinson’s.

Anticancer Applications

Indole derivatives, such as 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride, have shown potential in the treatment of cancer cells . They can interact with cancer cells and inhibit their growth or induce apoptosis (programmed cell death).

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties . They can inhibit the growth of microbes, making them useful in the development of new antimicrobial drugs.

Treatment of Various Disorders

Indole derivatives have been used for the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders, among others.

Antiviral Applications

Indole derivatives possess antiviral activities . They can inhibit the replication of viruses within host cells, making them potential candidates for the development of antiviral drugs.

Anti-inflammatory Applications

Indole derivatives have shown anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases characterized by inflammation, such as arthritis and asthma.

Antidiabetic Applications

Indole derivatives have demonstrated antidiabetic activities . They can help regulate blood sugar levels, making them potential candidates for the treatment of diabetes.

Antimalarial Applications

Indole derivatives possess antimalarial activities . They can inhibit the life cycle of malaria parasites, making them useful in the development of antimalarial drugs.

properties

IUPAC Name

1-(1H-indol-3-yl)hexan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLLTEJFAUBMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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